molecular formula C11H16ClNO2 B2775404 (S)-Methyl 4-(1-aminoethyl)-2-methylbenzoate hydrochloride CAS No. 1391358-25-0

(S)-Methyl 4-(1-aminoethyl)-2-methylbenzoate hydrochloride

Cat. No. B2775404
CAS RN: 1391358-25-0
M. Wt: 229.7
InChI Key: ZNAUHYRYPQSDBJ-QRPNPIFTSA-N
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Description

The closest compound I found is "(S)-4- (1-Aminoethyl)-2-methoxybenzoic acid hydrochloride" . It’s a white to off-white solid with a molecular weight of 231.68 .


Molecular Structure Analysis

The InChI code for “(S)-4- (1-Aminoethyl)-2-methoxybenzoic acid hydrochloride” is 1S/C10H13NO3.ClH/c1-6(11)7-3-4-8(10(12)13)9(5-7)14-2;/h3-6H,11H2,1-2H3,(H,12,13);1H/t6-;/m0./s1 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(S)-4- (1-Aminoethyl)-2-methoxybenzoic acid hydrochloride” is a white to off-white solid .

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes represent specific hazards associated with the compound. For example, H302 means it’s harmful if swallowed, and H319 means it causes serious eye irritation .

properties

IUPAC Name

methyl 4-[(1S)-1-aminoethyl]-2-methylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-7-6-9(8(2)12)4-5-10(7)11(13)14-3;/h4-6,8H,12H2,1-3H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAUHYRYPQSDBJ-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](C)N)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 4-(1-aminoethyl)-2-methylbenzoate hydrochloride

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